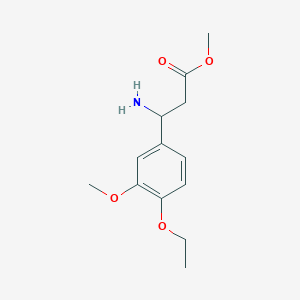
Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxy group, and an ethoxy group attached to a phenyl ring, which is further connected to a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-amino-3-(3-methoxy-4-ethoxy-phenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-amino-3-(3-methoxy-4-ethoxy-phenyl)butyrate: Similar structure with a butyrate ester instead of a propionate ester.
Ethyl 3-amino-3-(3-methoxy-4-ethoxy-phenyl)propionate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-amino-3-(3-methoxy-4-propoxy-phenyl)propionate: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness: Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-11-6-5-9(7-12(11)16-2)10(14)8-13(15)17-3/h5-7,10H,4,8,14H2,1-3H3 |
InChI Key |
HCFXLWSPGIJRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OC)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
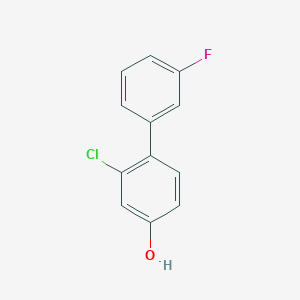
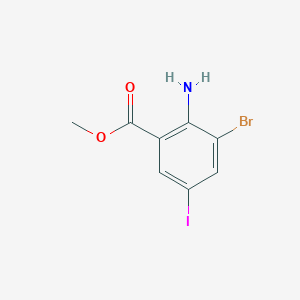
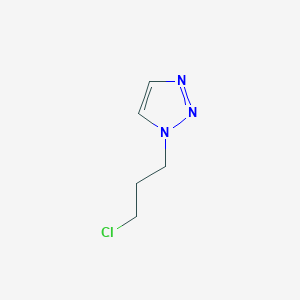

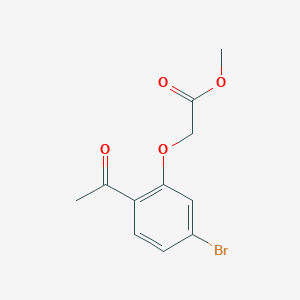
![6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8526562.png)
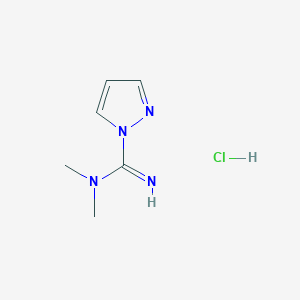
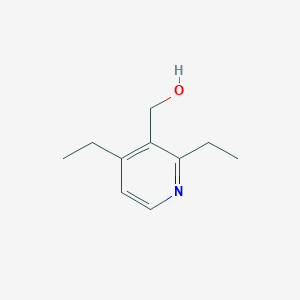
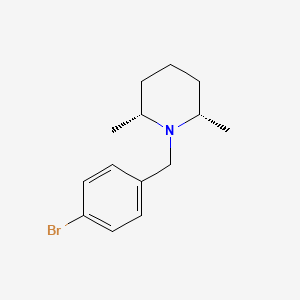
![9-Methyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B8526584.png)
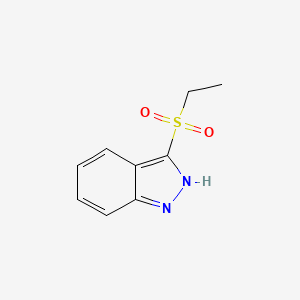
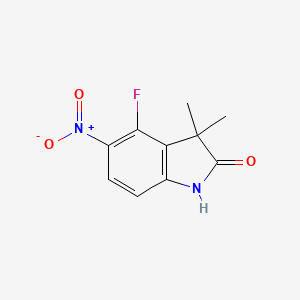
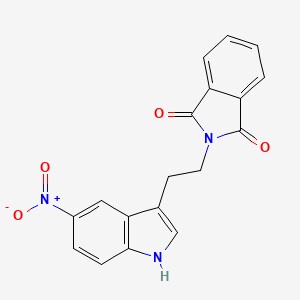
![Pyridazine, 3-(4-chloro-2-methoxyphenyl)-6-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B8526638.png)
